4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.235. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid, also known as a derivative of coumarin, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

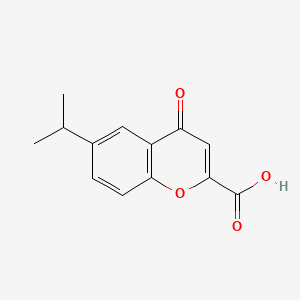

The chemical structure of this compound can be represented as follows:

This compound features a benzopyran backbone with a carboxylic acid group and a propan-2-yl substituent, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of benzopyran compounds exhibit promising anticancer properties. For instance, studies have shown that various substituted coumarins can inhibit the invasive behavior of cancer cells, such as HT 1080 fibrosarcoma cells. The presence of specific substituents at the 6-position enhances potency without compromising efficacy .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HT 1080 | TBD | Inhibition of invasion |

| Other Coumarin Derivatives | A549 | TBD | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have been well-documented. Compounds similar to this compound have demonstrated effectiveness against a range of microorganisms, including bacteria and fungi. This suggests potential applications in treating infections .

Table 2: Antimicrobial Efficacy

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Other Coumarin Derivatives | Staphylococcus aureus | TBD |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in cancer progression and microbial growth.

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest, preventing cancer cell proliferation.

Structure-Activity Relationships (SAR)

The effectiveness of this compound is influenced by its structural components. Variations in substituents at the benzopyran core significantly affect its biological activity:

- Substituent Positioning : The position and nature of substituents (e.g., alkyl groups) can enhance or diminish potency.

- Functional Groups : The presence of electron-withdrawing or donating groups can modulate the compound's reactivity and interaction with biological targets.

Case Studies

Several case studies have highlighted the potential therapeutic benefits of compounds related to this compound:

-

Study on Fibrosarcoma Cells : A study demonstrated that specific modifications to the benzopyran structure resulted in enhanced inhibition of HT 1080 fibrosarcoma cell invasion.

"The acetoxymethyl substituent at the 6-position was found to be critical for maintaining biological activity" .

- Antimicrobial Testing : Another investigation revealed that certain derivatives exhibited strong antimicrobial effects against Gram-positive bacteria, suggesting their potential as therapeutic agents for infections.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-Allergic Properties

Research indicates that compounds related to 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid exhibit significant anti-allergic effects. A study demonstrated that these compounds can prevent allergic reactions, such as bronchial asthma and hay fever, in animal models at effective dosages . The mechanism is believed to involve the inhibition of histamine release and modulation of inflammatory pathways.

Antioxidant Activity

The antioxidant properties of this compound have been investigated due to its potential in combating oxidative stress-related diseases. Studies suggest that it can scavenge free radicals and enhance cellular defense mechanisms, making it a candidate for formulations aimed at preventing oxidative damage .

Antimicrobial Effects

Another significant application is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit antibacterial and antifungal activities, which could be useful in treating infections resistant to conventional antibiotics .

Agricultural Applications

Pesticidal Properties

The compound has been explored for its potential as a natural pesticide. Its derivatives have shown effectiveness against various pests while being less harmful to beneficial insects compared to synthetic pesticides. This application is particularly relevant in organic farming practices where chemical residues are a concern .

Plant Growth Regulation

Studies have indicated that certain benzopyran derivatives can act as plant growth regulators, enhancing growth and resistance to environmental stresses. This application could lead to improved crop yields and sustainability in agricultural practices .

Material Sciences

Polymer Development

In material sciences, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings, adhesives, and composite materials .

Nanotechnology

The compound's unique chemical structure allows it to be integrated into nanomaterials for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it a valuable component in nanomedicine .

Table 1: Summary of Biological Activities

Table 2: Potential Applications in Material Sciences

| Application Type | Description | Reference |

|---|---|---|

| Polymer Development | Improves thermal stability | |

| Nanotechnology | Drug delivery systems |

Case Studies

Case Study 1: Anti-Allergic Properties

In a controlled study involving rats, the administration of this compound resulted in a significant reduction of bronchial hyperreactivity induced by allergens. The study concluded that the compound could be developed into an effective treatment for allergic conditions .

Case Study 2: Agricultural Use

A field trial evaluated the efficacy of a formulation containing this compound as a natural pesticide against aphids on tomato plants. The results showed a reduction in pest populations by over 60%, with minimal impact on non-target species, highlighting its potential for sustainable agriculture practices .

Propriétés

IUPAC Name |

4-oxo-6-propan-2-ylchromene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-7(2)8-3-4-11-9(5-8)10(14)6-12(17-11)13(15)16/h3-7H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSZIVLSVUSYTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721664 |

Source

|

| Record name | 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14718-37-7 |

Source

|

| Record name | 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.